(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid
Overview
Description
RS 93520, also known as 4-[(1S,2R,3S,6R,7E)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-yn-1-yl]-3-hydroxybicyclo[4.2.0]octan-7-ylidene]butanoic acid, is a synthetic organic compound. It is classified as a ligand and has been studied for its biological activity across various species .
Chemical Reactions Analysis
RS 93520 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
RS 93520 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a ligand in various chemical reactions to study its binding properties and reactivity.
Biology: Investigated for its potential as a biological probe to study cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors and pathways in the human body
Mechanism of Action
RS 93520 exerts its effects by acting as a partial agonist at the DP1 receptor. It binds to this receptor and activates it, leading to downstream signaling events that mediate its biological effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
RS 93520 can be compared with other similar compounds, such as:
RS 93427: Another synthetic organic compound with similar structural features and biological activity.
Cyclohexyl derivatives: Compounds with cyclohexyl groups that exhibit similar reactivity and binding properties.
The uniqueness of RS 93520 lies in its specific structural configuration and its ability to act as a partial agonist at the DP1 receptor, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c22-19(14-5-2-1-3-6-14)11-10-17-18-13-15(7-4-8-21(24)25)16(18)9-12-20(17)23/h7,14,16-20,22-23H,1-6,8-9,12-13H2,(H,24,25)/b15-7+/t16-,17-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWIKMYPLIPDBI-VQWMHQLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#CC2C(CCC3C2CC3=CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C#C[C@@H]2[C@H](CC[C@@H]\3[C@@H]2C/C3=C\CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105284-21-7 | |
Record name | RS 93427-007 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105284217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.